Methyl hydroxymethoxyacetate
Description
Methyl 2-hydroxy-2-methoxyacetate (CAS: 19757-97-2) is an organic compound with the molecular formula C₄H₈O₄ and a molecular weight of 120.10 g/mol . Structurally, it features both hydroxyl (-OH) and methoxy (-OCH₃) groups attached to the same carbon atom of the acetate backbone. This unique bifunctional design enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis and specialty chemical production . It is commercially available as a high-purity liquid (≥99%) and is utilized in the development of active pharmaceutical ingredients (APIs) and fine chemicals .
Properties
CAS No. |
109745-70-2 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
methyl 2-(hydroxymethoxy)acetate |
InChI |
InChI=1S/C4H8O4/c1-7-4(6)2-8-3-5/h5H,2-3H2,1H3 |
InChI Key |
RNVVYVPDHMKDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (CH₂OH) in methyl hydroxymethoxyacetate is susceptible to oxidation, following established pathways for similar functional groups.
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Mechanism : Oxidation typically converts the hydroxymethyl group to a carboxylic acid (–COOH) via intermediate stages (e.g., formyl group).
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Reagents : Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions .
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Key Data : Oxidation of methyl groups to form hydroxymethyl derivatives is well-documented, with bond dissociation energies (BDEs) for C–H bonds in hydroxymethyl groups reported as ~343–445 kJ/mol, influencing reaction kinetics .
Reduction Reactions
The ester functional group (COOCH₃) in this compound can undergo reduction to form alcohols or alkanes.
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Mechanism : Reduction of the ester to a primary alcohol involves cleavage of the carbonyl group.
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate solvents .
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Kinetic Considerations : Reduction rates depend on steric hindrance and electron-withdrawing groups, which may stabilize intermediates.
Hydroxymethylation Reactions
Hydroxymethylation involves the addition of a hydroxymethyl group (CH₂OH) to aromatic or aliphatic substrates. While not directly applicable to this compound itself, such reactions provide insights into analogous systems.
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Conditions : Paraformaldehyde (HCHO) as a hydroxymethyl donor, often in acidic or basic media.
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Example : Hydroxymethylation of phenolic compounds using paraformaldehyde yields products like 4-hydroxy-3-hydroxymethylacetophenone (75% yield under optimized conditions) .
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Table 1 : Reaction Conditions for Hydroxymethylation (Adapted from )
| Entry | Substrate | Paraformaldehyde Ratio | Temperature (°C) | Reaction Time (h) | Major Product |
|---|---|---|---|---|---|
| 1 | Acetophenone | 1:7 | 60–65 | 7 | 2,6-acetyl-1,3-benzodioxane |
| 13 | 2-Hydroxy-5-methylacetophenone | 1:9 | 60–70 | 5 | 3-Chloromethylacetophenone |
Ester Hydrolysis
This compound, as an ester, undergoes hydrolysis to form carboxylic acids or their salts.
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Mechanism : Acidic or alkaline hydrolysis cleaves the ester bond.
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Conditions :
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Acidic : H₂SO₄, elevated temperatures.
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Alkaline : NaOH or KOH in aqueous solutions.
-
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Equilibrium Data : Esters like methyl acetate reach equilibrium with methanol and acetic acid, with temperature-dependent K values .
Substitution Reactions
The hydroxymethyl group may participate in nucleophilic substitution, depending on the reaction environment.
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Reagents : Nucleophiles like NH₃ or NaOH under basic conditions.
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Mechanism : Formation of a good leaving group (e.g., OH⁻) facilitates substitution.
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Example : In methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate, the nitrophenoxy group enhances reactivity for substitution .
Comparative Reactivity
Hydroxymethyl-containing esters exhibit distinct reactivity profiles compared to simpler esters.
| Feature | This compound | Methyl Acetate |
|---|---|---|
| Functional Groups | Hydroxymethyl, ester | Methyl ester |
| Solubility | Enhanced by –CH₂OH | Moderate |
| Nucleophilicity | Hydroxymethyl group | Limited |
| Oxidative Stability | Lower due to –CH₂OH | Higher |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical Properties
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